2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[1-[(4-hydroxycyclohexyl)amino]ethyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-10(13-4-2-3-5-14(13)17)15-11-6-8-12(16)9-7-11/h2-5,10-12,15-17H,6-9H2,1H3 |
InChI Key |
IBENYMQKHMECRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Nucleophilic Substitution with Halogenated Phenolic Precursors
A primary route involves reacting 2-(1-bromoethyl)phenol with 4-hydroxycyclohexylamine in polar aprotic solvents. The bromoethyl group acts as a leaving site, enabling amine nucleophilic attack. Ethanol or methanol solvents facilitate proton transfer, with yields reaching 65–78% after 12–24 hours at 60–80°C. Tertiary amines like triethylamine (1.5 equiv) are added to neutralize HBr byproducts, minimizing side reactions. Post-reaction, purification via vacuum distillation isolates the product at 150–160°C (0.5 mmHg), though silica gel chromatography (ethyl acetate/hexane, 3:7) is preferred for lab-scale purity.
Industrial-Scale Adaptations
Batch reactors (500–1000 L) achieve ton-scale production, but continuous flow systems enhance efficiency. A 2025 EvitaChem protocol uses a plug-flow reactor with residence time <1 hour, maintaining 70°C and 10 bar pressure. Automated in-line HPLC monitors conversion, diverting underreacted streams for recycling.
Reductive Amination of Ketone Intermediates
An alternative method condenses 2-(1-oxoethyl)phenol with 4-hydroxycyclohexylamine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6, acetic acid buffer) affords 55–68% yield after 48 hours. The imine intermediate is stabilized by the phenolic hydroxyl group, which hydrogen-bonds to the ketone oxygen, accelerating reduction. Excess amine (2.0 equiv) ensures complete conversion, though borane byproducts require careful quenching with aqueous HCl.
Multi-Step Synthesis from Nitrovinyl Precursors
Adapting protocols for 2-(2-aminoethyl)phenol, 2-(2-nitrovinyl)phenol is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0–20°C under nitrogen. Subsequent reaction with 4-hydroxycyclohexyl bromide introduces the cyclohexylamino group. Key steps include:
- Reduction : LiAlH₄ (3.3 equiv) in THF at 0°C, 2 hours → 85% conversion to 2-(2-aminoethyl)phenol.
- Alkylation : 4-hydroxycyclohexyl bromide (1.2 equiv), K₂CO₃, DMF, 80°C, 6 hours → 62% yield.
Purification via acid-base extraction isolates the product: the amine is protonated with HCl (10%), washed with ethyl acetate, then basified with NH₃ to freebase form.
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Methanol outperforms ethanol in nucleophilic substitutions due to higher polarity (dielectric constant: 32.7 vs. 24.3), stabilizing transition states. At 70°C, methanol reactions reach 90% conversion in 8 hours vs. 12 hours in ethanol. However, ethanol’s lower toxicity favors industrial use.
Table 1: Solvent Impact on Yield and Reaction Time
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 70 | 8 | 78 |
| Ethanol | 70 | 12 | 72 |
| THF | 65 | 18 | 58 |
Catalytic Enhancements
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) side reactions are suppressed using tris(benzyltriazolylmethyl)amine (TBTA) ligands, which stabilize Cu(I) and prevent oxidation. In a 2023 ACS study, TBTA (0.1 equiv) increased click reaction yields from 45% to 65%. For reductive amination, ZnCl₂ (0.05 equiv) accelerates imine formation, cutting reaction time by 30%.
Industrial Manufacturing Protocols
Continuous Flow Synthesis
EvitaChem’s 2025 protocol employs a three-stage continuous system:
- Mixing Zone : 4-Hydroxycyclohexylamine and 2-(1-bromoethyl)phenol in methanol (1:1.1 molar ratio) at 25°C.
- Reactor Tube : 70°C, 10 bar, residence time 45 minutes.
- Separation : In-line liquid-liquid extraction (water/ethyl acetate) followed by short-path distillation.
This system achieves 2.5 kg/hour output with 99.2% purity by GC-MS.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 35% acetonitrile/65% water, 1 mL/min) shows a single peak at t₃ = 4.2 minutes. LC-MS confirms [M+H]⁺ = 252.18 (calc. 251.36).
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol with analogous compounds, focusing on structural features, physicochemical properties, and biological activities:
Key Observations:
Structural Complexity & Bioactivity :
- The dibromo-tetrahydroquinazoline derivative exhibits anti-SARS-CoV-2 activity due to its bulky, halogenated structure enhancing protein binding. In contrast, the target compound’s simpler structure may limit such interactions but improve synthetic accessibility.
- ODV phosphate demonstrates how phosphate esterification enhances solubility and bioavailability, a strategy applicable to the target compound for CNS drug development.
Solubility & Lipophilicity: Salmeterol xinafoate’s long alkyl chain and aromatic counterion contribute to its low solubility but prolonged receptor binding.
Safety Profiles: Phenolic analogs like 2-[1-[(cyclopropylmethyl)amino]propyl]phenol and related compounds (e.g., ) may share hazards (e.g., skin irritation), but the 4-hydroxycyclohexyl group in the target compound could reduce volatility and toxicity risks.
Biological Activity
The compound 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol, also known by its CAS number 149289-29-2, is a derivative of bisphenol A (BPA) and has garnered attention for its potential biological activities, particularly in relation to estrogen receptor modulation. This article explores the biological activity of this compound, focusing on its interactions with estrogen receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol is , with a molecular weight of approximately 235.32 g/mol. The presence of a hydroxycyclohexyl group is significant as it may influence the compound's binding affinity to estrogen receptors.
Estrogen Receptor Interaction
Research indicates that compounds structurally similar to bisphenols can exhibit varying degrees of agonistic or antagonistic activity towards estrogen receptors (ER). The interactions of 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol with ERs have been studied in various assays:
- Binding Affinity : Studies have shown that derivatives of BPA, including this compound, can bind selectively to ERβ over ERα. This selectivity is crucial for developing therapeutics aimed at conditions influenced by estrogen signaling .
- Agonistic Activity : In reporter gene assays, compounds similar to 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol have been reported to exhibit partial agonistic activity on ERβ, suggesting potential applications in treating estrogen-related disorders .
Biological Activity and Therapeutic Implications
The biological activities associated with this compound extend beyond its interaction with estrogen receptors:
-
Potential Therapeutic Uses :
- Neurological Applications : There is evidence suggesting that ERβ agonists may have neuroprotective effects and could be beneficial in conditions such as Alzheimer's disease .
- Cancer Treatment : Given the role of estrogen in certain cancers, selective ERβ modulators are being explored for their ability to inhibit tumor growth and progression .
-
Case Studies :
- A study involving various bisphenol derivatives demonstrated that compounds with a hydroxycyclohexyl structure showed enhanced selectivity for ERβ, indicating their potential as safer alternatives to traditional hormone therapies .
- Another investigation highlighted the pharmacokinetic properties of related compounds, noting their ability to cross the blood-brain barrier and engage mitochondrial targets, which is promising for neurological therapies .
Data Tables
Below are tables summarizing key findings related to the biological activity of 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol and its derivatives.
| Compound Name | Binding Affinity (ERβ EC50) | Agonistic Activity | Therapeutic Potential |
|---|---|---|---|
| BPA | 400 nM | Strong | Cancer therapy |
| Compound A | 24 nM | Moderate | Neurological disorders |
| 2-(1-((4-Hydroxycyclohexyl)amino)ethyl)phenol | TBD | Partial | Estrogen-related disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
